molecular formula C14H16N2O2 B12925659 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-oxobutyl)-2-phenyl- CAS No. 22616-35-9

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-oxobutyl)-2-phenyl-

Cat. No.: B12925659
CAS No.: 22616-35-9
M. Wt: 244.29 g/mol
InChI Key: DGINUZKPVPBSRB-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-oxobutyl)-2-phenyl- is a pyrazolone derivative characterized by a 3H-pyrazol-3-one core substituted with a methyl group at position 5, a phenyl group at position 2, and a 1-oxobutyl (butyryl) group at position 2.

Properties

CAS No.

22616-35-9

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

4-butanoyl-5-methyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C14H16N2O2/c1-3-7-12(17)13-10(2)15-16(14(13)18)11-8-5-4-6-9-11/h4-6,8-9,13H,3,7H2,1-2H3

InChI Key

DGINUZKPVPBSRB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

General Synthesis via Condensation Reactions

Reaction Overview :
The synthesis typically involves the condensation of phenylhydrazine derivatives with β-keto esters or diketones under acidic or basic conditions. This reaction forms the pyrazolone ring structure.

Procedure :

  • Reagents and Conditions :
    • Phenylhydrazine or its derivatives.
    • Ethyl acetoacetate or similar β-keto esters.
    • Acetic acid as a solvent and catalyst.
    • Reflux conditions are often applied to drive the reaction to completion.
  • Steps :

    • Dissolve phenylhydrazine and ethyl acetoacetate in acetic acid.
    • Heat the mixture under reflux with constant stirring until the starting materials are undetectable by thin-layer chromatography (TLC).
    • Cool the reaction mixture and neutralize it using sodium bicarbonate solution.
    • Extract the product using an organic solvent (e.g., ethyl acetate), dry it over anhydrous sodium sulfate, and purify by recrystallization.
  • Yield and Characteristics :

    • Yield: Approximately 70–80%.
    • Purity is confirmed via melting point determination and spectroscopic methods such as IR and NMR.

Catalytic Coupling Reactions for Functionalized Pyrazolones

Reaction Overview :
Functionalization at specific positions of the pyrazolone ring can be achieved using catalytic coupling reactions with alcohols or alkenes.

Procedure :

  • Reagents and Catalysts :
    • Starting material: 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.
    • Alcohols (e.g., but-3-en-2-ol) or alkenes for functionalization.
    • Catalysts: Rhodium complexes ([Cp*RhCl2]2) with silver salts (e.g., AgNTf2).
    • Solvent: Trifluoroethanol (CF3CH2OH).
  • Steps :

    • Mix the pyrazolone derivative with alcohol/alkene in the presence of a rhodium catalyst and silver salt.
    • Heat the reaction mixture at around 70°C for 2–3 hours under air or oxygen atmosphere.
    • Monitor progress using liquid chromatography-mass spectrometry (LC-MS).
    • Isolate the product by column chromatography on silica gel.
  • Yield and Observations :

    • Yield varies depending on the substrate but is typically in the range of 40–50%.
    • Functionalized derivatives exhibit unique spectral properties that confirm structural modifications.

Acid-Catalyzed Cyclization

Reaction Overview :
Cyclization of hydrazones derived from phenylhydrazine and diketones can also yield pyrazolone derivatives.

Procedure :

  • Reagents :
    • Phenylhydrazine.
    • Diketone precursors such as acetylacetone.
    • Acid catalysts like hydrochloric acid or sulfuric acid.
  • Steps :

    • Prepare hydrazone intermediates by reacting phenylhydrazine with diketones in ethanol under acidic conditions.
    • Cyclize the hydrazone by heating it in an acidic medium to form the pyrazolone ring.
    • Neutralize, extract, and purify as described above.
  • Yield and Characteristics :

    • Yield: Moderate to high (60–85%).
    • The product is often purified through recrystallization from ethanol.

Optimization Studies

To improve yields and functionality, various parameters have been optimized:

  • Catalyst Loading : Increasing catalyst concentration improves reaction rates but may lead to side products.
  • Solvent Choice : Polar solvents like trifluoroethanol enhance catalytic activity.
  • Temperature Control : Elevated temperatures (60–80°C) are critical for efficient cyclization but must be balanced to avoid decomposition.

Summary Table of Synthesis Methods

Method Key Reagents Conditions Yield (%) Notes
Condensation Reaction Phenylhydrazine, β-keto esters Acetic acid, reflux 70–80 Simple setup; widely used
Catalytic Coupling Pyrazolone, alcohols/alkenes Rhodium catalyst 40–50 Functionalized derivatives formed
Acid-Catalyzed Cyclization Phenylhydrazine, diketones Acidic medium 60–85 Effective for ring closure

Chemical Reactions Analysis

Chemical Reactions of Pyrazolone Derivatives

Pyrazolone derivatives can undergo several chemical reactions, including alkylation, arylation, and reactions with alcohols.

Alkylation and Arylation Reactions

These reactions typically involve the substitution of a hydrogen atom on the pyrazolone ring with an alkyl or aryl group. The conditions for these reactions can vary, often requiring a catalyst.

Example: Alkylation of Pyrazolones

ReactantCatalystConditionsProduct
PyrazoloneBase (e.g., NaOH)Solvent like ethanol, refluxAlkylpyrazolone

Reactions with Alcohols

Pyrazolones can react with alcohols to form esters or other derivatives. These reactions often require acidic conditions.

Example: Reaction with Allyl Alcohols

The reaction of pyrazolones with allyl alcohols can lead to the formation of γ-ketones substituted Edaravone derivatives, as seen in the reaction of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with but-3-en-2-ol .

ReactantCatalystConditionsProduct
PyrazoloneTransition metal catalyst (e.g., Rh)Solvent like CF3CH2OH, elevated temperatureγ-Ketone derivatives

Mechanism Study

The mechanism of these reactions often involves the coordination of the pyrazolone with a transition metal catalyst, followed by the activation of the allyl alcohol. This process facilitates the formation of new C-C bonds.

Mechanism Example

  • Coordination : The pyrazolone coordinates with the transition metal catalyst.

  • Activation : The allyl alcohol is activated by the catalyst.

  • Coupling : The activated allyl alcohol couples with the pyrazolone to form the product.

Future Research Directions

Future studies could focus on optimizing reaction conditions for the synthesis of specific pyrazolone derivatives and exploring their applications in drug development or materials science. Additionally, investigating the mechanisms of these reactions in detail could lead to more efficient and selective synthesis methods.

References:

Scientific Research Applications

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-oxobutyl)-2-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-oxobutyl)-2-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural Analogues

Pyrazolone derivatives vary primarily in substituents at positions 4 and 3. Below is a comparative analysis of structurally related compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target compound 4-(1-oxobutyl), 5-methyl, 2-phenyl C₁₅H₁₈N₂O₂ 270.32 Butyryl group enhances lipophilicity; phenyl stabilizes aromatic interactions
3H-Pyrazol-3-one, 2,4-dihydro-4-(2-phenyldiazenyl)-5-methyl-2-phenyl- 4-(2-phenyldiazenyl), 5-methyl, 2-phenyl C₁₆H₁₄N₄O 290.31 Azo group introduces photochromic properties; used in dyes and sensors
3H-Pyrazol-3-one, 2,4-dihydro-4-(2-methylbenzoyl)-5-methyl-2-phenyl- 4-(2-methylbenzoyl), 5-methyl, 2-phenyl C₁₈H₁₆N₂O₂ 296.33 Ortho-methylbenzoyl improves steric hindrance; potential for selective binding
3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl- 4-(hydroxypyrazolyl-methylene), 5-methyl, 2-phenyl C₂₁H₁₈N₄O₂ 358.40 Extended conjugation enhances UV absorption; bioactive applications

Physicochemical Properties

  • Solubility : The 1-oxobutyl group increases lipophilicity compared to hydroxyl or polar substituents (e.g., compound in ), making it more soluble in organic solvents.
  • Reactivity : The butyryl group at position 4 is less electron-withdrawing than a benzoyl group, reducing electrophilicity at the carbonyl carbon compared to derivatives in .

Biological Activity

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-oxobutyl)-2-phenyl- (CAS Number: 4314-14-1) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structural features, which include a pyrazole core, contribute to its diverse biological effects. This article explores its synthesis, biological activities, and potential applications based on recent research findings.

  • Molecular Formula: C16H18N4O
  • Molecular Weight: 278.31 g/mol
  • Density: 1.23 g/cm³
  • Melting Point: 155°C
  • Boiling Point: 459.1°C at 760 mmHg

Synthesis and Characterization

The synthesis of 3H-Pyrazol-3-one derivatives typically involves the reaction of substituted benzaldehydes with hydrazine derivatives under acidic conditions. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Antibacterial Activity

Research has demonstrated that various derivatives of 3H-Pyrazol-3-one exhibit notable antibacterial properties. A study evaluated the antibacterial effects against both Gram-positive and Gram-negative bacteria using the agar diffusion method. The results indicated varying degrees of activity:

Compound CodeR GroupS. aureus (mm)E. coli (mm)B. stearothermophilus (mm)S. typhi (mm)
4a2-F13121414
4b3-Cl16111417
4c3-Br18161116
..................
StandardPenicillin22---

The compounds demonstrated moderate activity against Staphylococcus aureus and Bacillus stearothermophilus, with some derivatives showing enhanced potency against Escherichia coli and Salmonella typhi .

Antioxidant Activity

The antioxidant potential of these compounds was assessed using the DPPH radical scavenging method. The synthesized pyrazole derivatives exhibited varying IC50 values, indicating their effectiveness in scavenging free radicals:

  • Most compounds showed IC50 values near 10μM10\mu M, suggesting moderate antioxidant activity .

Case Study: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of substituted pyrazolone derivatives, researchers found that specific modifications to the pyrazolone ring significantly enhanced antibacterial activity against resistant strains of bacteria. Compounds with electron-withdrawing groups on the phenyl ring showed improved interactions with bacterial cell membranes, leading to increased permeability and subsequent bactericidal effects .

Case Study: Anti-inflammatory Properties

Another study highlighted the anti-inflammatory properties of pyrazolone derivatives in animal models. The compounds were shown to inhibit pro-inflammatory cytokines and reduce edema in paw inflammation models, indicating their potential as therapeutic agents for inflammatory diseases .

Q & A

Q. What are the key physical and chemical properties of this compound that influence its handling and reactivity in laboratory settings?

The compound is a white crystalline solid with a melting point of 127°C and moderate solubility in polar solvents like water and ethanol, but poor solubility in ether or petroleum ether . Its molecular structure includes a pyrazolone core substituted with a phenyl group, methyl group, and a 1-oxobutyl moiety, which contribute to its reactivity in nucleophilic substitution or redox reactions. These properties necessitate storage in anhydrous conditions and characterization via techniques like NMR and mass spectrometry .

Q. What synthetic routes are commonly employed to prepare this compound, and what are critical optimization parameters?

A standard method involves the Vilsmeier-Haack reaction of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives, followed by functionalization of the 4-position with a 1-oxobutyl group via acyl transfer or Friedel-Crafts acylation . Critical parameters include:

  • Solvent choice : Ethanol or glacial acetic acid for cyclization .
  • Temperature : Reflux conditions (~80–100°C) for efficient ring closure .
  • Catalysts : Acidic conditions (e.g., HCl) to stabilize intermediates during acylation . Yields typically range from 45% to 86%, depending on purification methods (e.g., silica gel chromatography) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Spectroscopy : 1^1H/13^13C NMR to verify substituent positions and stereochemistry .
  • Chromatography : HPLC (≥95% purity threshold) to assess impurities .
  • Mass spectrometry : High-resolution MS (e.g., NIST data) to confirm molecular weight .
  • X-ray crystallography : For resolving dihedral angles and crystal packing, as seen in analogous pyrazole derivatives .

Advanced Research Questions

Q. How can substituent variations at the 4-position (e.g., 1-oxobutyl vs. phenylazo groups) alter reactivity or bioactivity?

The 4-position is critical for modulating electronic and steric effects:

  • 1-Oxobutyl : Enhances electrophilicity at the carbonyl, enabling nucleophilic attacks (e.g., hydrazine condensation) .
  • Phenylazo : Introduces π-conjugation, potentially altering UV-Vis absorption and redox behavior, as seen in solvent dyes like Solvent Yellow 16 .
  • Biological impact : Substitutions at this position may influence interactions with enzymes (e.g., cyclooxygenase inhibition in anti-inflammatory analogs) . Systematic SAR studies using controlled synthetic modifications (e.g., introducing halogens or methoxy groups) are recommended .

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

Discrepancies often arise from assay conditions or substituent variability. To address this:

  • Standardize assays : Use identical cell lines (e.g., MCF-7 for cancer) and concentrations .
  • Control substituents : Compare 1-oxobutyl derivatives with phenylazo analogs to isolate functional group contributions .
  • Computational modeling : Molecular docking to predict binding affinities to targets like tyrosine kinases or COX-2 .

Q. What methodologies are recommended for studying the compound’s potential as a kinase inhibitor or anticancer agent?

  • In vitro screening : Enzymatic assays (e.g., EGFR kinase inhibition) with IC50_{50} determination .
  • Apoptosis studies : Flow cytometry to assess cell cycle arrest (e.g., G1/S phase) in cancer models .
  • Metabolic stability : Liver microsome assays to evaluate pharmacokinetic profiles .
  • Comparative analysis : Benchmark against known inhibitors (e.g., Edaravone derivatives) to contextualize efficacy .

Q. How can computational tools enhance understanding of this compound’s interaction with biological targets?

  • Docking simulations : Use software like AutoDock to predict binding modes to proteins (e.g., quinoline-based targets in Structure-Activity Relationship (SAR) studies) .
  • DFT calculations : Analyze electron density at the pyrazolone core to identify reactive sites for functionalization .
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Data Reproducibility & Optimization

Q. What steps ensure reproducibility in synthesizing and purifying this compound?

  • Stoichiometric precision : Use anhydrous reagents and strictly control reaction times .
  • Purification : Flash chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol .
  • Documentation : Report Rf_f values in TLC and HPLC retention times for batch consistency .

Q. How can researchers optimize low-yield reactions (e.g., <30%) observed in complex derivatizations?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) for acylation steps .
  • Microwave-assisted synthesis : Reduce reaction times and improve yields in cyclization steps .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Contradiction Analysis

Q. Why do some studies report conflicting solubility or stability data for this compound?

Variations arise from:

  • Crystallinity : Amorphous vs. crystalline forms exhibit different solubility profiles .
  • pH sensitivity : The pyrazolone core may undergo keto-enol tautomerism under acidic/basic conditions, altering stability .
  • Storage conditions : Hygroscopic samples degrade faster if not stored under inert atmospheres .

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